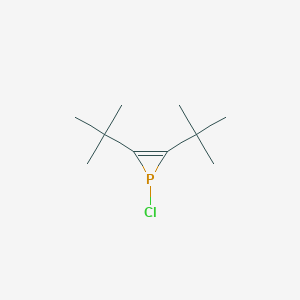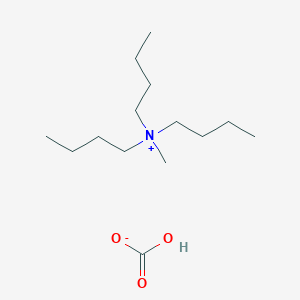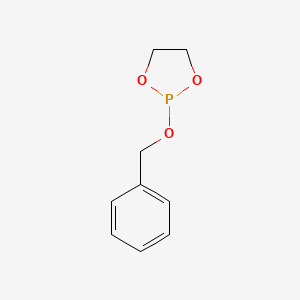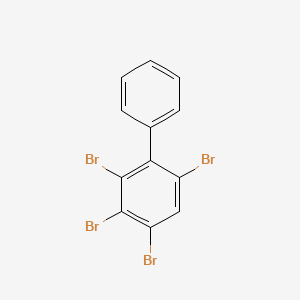
2,3-Di-tert-butyl-1-chloro-1H-phosphirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Di-tert-butyl-1-chloro-1H-phosphirene is a unique organophosphorus compound characterized by a three-membered ring containing phosphorus. This compound is notable for its steric hindrance due to the presence of two bulky tert-butyl groups, which significantly influence its chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-tert-butyl-1-chloro-1H-phosphirene typically involves the reaction of a suitable precursor with a chlorinating agent. One common method is the reaction of 2,3-Di-tert-butyl-1H-phosphirene with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2,3-Di-tert-butyl-1-chloro-1H-phosphirene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or other higher oxidation state compounds.
Reduction Reactions: Reduction can lead to the formation of phosphines or other reduced phosphorus species.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of 2,3-Di-tert-butyl-1-alkoxy-1H-phosphirene or 2,3-Di-tert-butyl-1-amino-1H-phosphirene.
Oxidation: Formation of this compound oxide.
Reduction: Formation of 2,3-Di-tert-butyl-1H-phosphirene.
科学的研究の応用
2,3-Di-tert-butyl-1-chloro-1H-phosphirene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organophosphorus compounds. Its unique structure makes it a subject of study in organophosphorus chemistry.
Biology: Potential use in studying phosphorus-containing biomolecules and their interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those involving phosphorus chemistry.
Industry: Used in the synthesis of specialized chemicals and materials, including catalysts and ligands for various industrial processes.
作用機序
The mechanism by which 2,3-Di-tert-butyl-1-chloro-1H-phosphirene exerts its effects involves the reactivity of the phosphorus center. The bulky tert-butyl groups provide steric protection, influencing the compound’s reactivity and stability. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new phosphorus-containing compounds.
類似化合物との比較
Similar Compounds
2,3-Di-tert-butyl-1H-phosphirene: Lacks the chlorine atom, making it less reactive in substitution reactions.
2,3-Di-tert-butyl-1-bromo-1H-phosphirene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
2,3-Di-tert-butyl-1-iodo-1H-phosphirene: Contains an iodine atom, making it more reactive in substitution reactions compared to the chloro derivative.
Uniqueness
2,3-Di-tert-butyl-1-chloro-1H-phosphirene is unique due to the combination of steric hindrance from the tert-butyl groups and the reactivity of the chlorine atom. This makes it a versatile compound for various chemical transformations and applications in research and industry.
特性
| 118398-72-4 | |
分子式 |
C10H18ClP |
分子量 |
204.67 g/mol |
IUPAC名 |
2,3-ditert-butyl-1-chlorophosphirene |
InChI |
InChI=1S/C10H18ClP/c1-9(2,3)7-8(12(7)11)10(4,5)6/h1-6H3 |
InChIキー |
VKPUHRYZAQEQQC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(P1Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)

